Rioprostil
Description
Contextualization of Prostaglandin (B15479496) E1 Analogs in Biomedical Science
Prostaglandin E1 analogs hold significance in biomedical science due to their ability to mimic or modulate the effects of endogenous PGE1. PGE1 itself is involved in processes such as vasodilation, smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gastric acid secretion and mucosal protection. wikipedia.org Synthetic analogs are developed to leverage these properties for potential therapeutic applications or as tools for studying prostaglandin pathways. Misoprostol (B33685), for example, is another orally active prostaglandin E1 analog utilized in various medical contexts. popcouncil.org Research into these analogs contributes to understanding the complex roles of prostaglandins (B1171923) in the body and exploring their potential in treating various conditions.
Historical Trajectory of Rioprostil Discovery and Early Development
Early work in prostaglandin research demonstrated that prostaglandins of the E-type could inhibit gastric secretion in animal experiments. nobelprize.org Methyl analogues, such as 15(S) 15-methyl PGE2 and 16,16-dimethyl PGE2, were found to be significantly more active than PGE2 itself. nobelprize.org The introduction of methyl groups into prostaglandin analogues was explored as a strategy for metabolic protection. ufrj.br This approach led to the identification of compounds like misoprostol, a C-16 methylated derivative of PGE1, which showed increased antisecretory potency. ufrj.br this compound emerged from this research trajectory as a synthetic methylprostaglandin E1 analog. nih.gov It is described as a 1-hydroxy analogue of misoprostol, indicating its structural relationship to other synthetic PGE1 derivatives developed during this period of research. ufrj.br Early studies investigated the effects of this compound on gastric acid and bicarbonate secretion in patients with gastric ulcer. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E)-4-hydroxy-4-methyloct-1-enyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-3-4-13-21(2,25)14-10-12-18-17(19(23)16-20(18)24)11-8-6-5-7-9-15-22/h10,12,17-18,20,22,24-25H,3-9,11,13-16H2,1-2H3/b12-10+/t17-,18-,20-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAFZKFCYREMW-FWYLUGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021622 | |
| Record name | Rioprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77287-05-9 | |
| Record name | Rioprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rioprostil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077287059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rioprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JL402PVQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation and Preclinical Pharmacodynamic Profiling of Rioprostil
Molecular and Cellular Mechanisms of Action
Rioprostil's actions are primarily mediated through its interaction with pathways that regulate gastric secretion, mucosal defense, and pancreatic function.
Regulation of Gastric Acid Secretion Pathways
This compound, as a prostaglandin (B15479496) E analogue, inhibits gastric acid secretion. medkoo.comnih.govdrugcentral.orgtandfonline.com In vitro evidence suggests that this antisecretory activity involves the inhibition of membrane-bound histamine-stimulated adenylate cyclase. tandfonline.com In vivo studies in animal models, such as pylorus-ligated rats and gastric fistula dogs, have shown that this compound inhibits gastric acid secretion stimulated by various agents including betazole, tetragastrin, bethanechol (B1168659), and 2-deoxy-D-glucose. tandfonline.com It also inhibits food-stimulated gastric acid secretion in Heidenhain pouch dogs. tandfonline.com this compound has been shown to reduce basal and stimulated acid output in humans. researcher.life
Enhancement of the Gastric Mucus-Bicarbonate Barrier System
The gastric mucus-bicarbonate barrier is a crucial defense mechanism protecting the stomach lining from the harsh acidic environment. vin.com this compound enhances this barrier. medkoo.comnih.govdrugcentral.orgtandfonline.comnih.govtargetmol.com Studies in healthy volunteers have shown that this compound significantly stimulates basal mucus secretion and increases mucoprotein and bicarbonate output, particularly during pentagastrin (B549294) infusion. tandfonline.comnih.gov This enhancement of mucus and bicarbonate secretion contributes to the cytoprotective effects of this compound. tandfonline.comvin.com
Inhibition of Cyclosporin A-Induced Pancreatic Secretion Alterations
Cyclosporin A is known to induce damage to both the endocrine and exocrine functions of the pancreas. medkoo.comdrugcentral.orgnih.gov Research has investigated the potential of this compound to counteract these effects. Studies in rats have shown that Cyclosporin A administration leads to a dose-dependent reduction in insulin (B600854) release and enzyme secretion from the isolated perfused pancreas. nih.govnih.gov Subcutaneous administration of this compound was found to completely prevent the effects of lower doses of Cyclosporin A on insulin release and offer significant protection against the effects of higher doses on both insulin release and enzyme secretion. nih.govnih.gov This suggests a cytoprotective action of this compound on the pancreas. nih.gov
In Vitro and In Vivo Pharmacodynamic Studies
Pharmacodynamic studies have explored the effects of this compound on various aspects of gastrointestinal function, including motility.
Gastrointestinal Motility Modulation
Gastrointestinal motility is a complex process involving coordinated muscular contractions that propel contents through the digestive tract. numberanalytics.com Prostaglandins (B1171923), including PGE1 analogues like this compound, can influence this motility. scribd.comnih.gov
Effects on Lower Esophageal Sphincter Pressure
The lower esophageal sphincter (LESP) is a muscular valve that prevents reflux of gastric contents into the esophagus. Studies have investigated the impact of this compound on LESP and esophageal motility. In healthy volunteers, the effect of oral this compound on resting LESP and bolus-stimulated contraction wave amplitude of primary peristalsis has been examined. nih.govtandfonline.comnih.govtandfonline.com
Interactive Data Table: Effects of this compound on Lower Esophageal Sphincter Pressure and Esophageal Contraction Amplitude
| Parameter | Placebo (mmHg) | This compound 300 µg (mmHg) | This compound 600 µg (mmHg) | Statistical Significance (vs. Placebo) |
| Basal LESP (mean) | 15 | No significant effect | 22 | Not significantly increased tandfonline.comtandfonline.com |
| Contraction wave amplitude (10 cm above LES) | 90 | No significant effect | 100 | p = 0.0039 nih.govtandfonline.com |
| Contraction wave amplitude (5 cm above LES) | No change | No change | No change | Not altered nih.govtandfonline.com |
| Duration of peristaltic contractions | Not altered | Not altered | Not altered | Not altered nih.govtandfonline.com |
Note: Data compiled from studies in healthy male volunteers. nih.govtandfonline.comnih.govtandfonline.com
While a higher dose of this compound (600 µg) slightly increased LESP, this increase was not statistically significant in some studies. nih.govtandfonline.com However, the same dose significantly increased contraction wave amplitudes measured 10 cm above the LES. nih.govtandfonline.com Lower doses (300 µg) did not significantly alter LESP or contraction amplitudes. nih.govtandfonline.comtandfonline.com The duration of peristaltic contractions was not affected by this compound at either dose. nih.govtandfonline.com These findings suggest that this compound, at doses effective in inhibiting gastric acid secretion, does not have inhibitory effects on esophageal motility and may even slightly increase LESP and contraction amplitudes. nih.govnih.govtandfonline.com this compound has also been shown to increase the rate of gastric emptying of liquids, an effect independent of its antisecretory properties. nih.gov
Influence on Small Intestinal Myoelectrical Activity Patterns
Studies investigating the effect of this compound on small intestinal myoelectrical activity have been conducted to understand its impact on gut motility. In one study involving healthy human volunteers, the effect of intraduodenally administered this compound (600 pg) on the interdigestive motility of the upper small intestine was examined tandfonline.comresearchgate.netnih.gov. The myoelectrical activity was recorded at multiple levels of the jejunum tandfonline.comresearchgate.netnih.gov.
The findings indicated that this compound at this dose did not disrupt the migrating motor complex (MMC) and did not alter the characteristics of phase 3 of the MMC, except for an increase in propagation velocity tandfonline.comresearchgate.netnih.gov. The primary observed effect was a notable inhibition of phase 2 contractions tandfonline.comresearchgate.netnih.gov. This inhibition occurred without the induction of propulsive motility patterns during phase 2 tandfonline.comresearchgate.netnih.gov. This characteristic may contribute to why this compound, at the dose tested, was not significantly diarrheogenic tandfonline.comresearchgate.netnih.gov.
A summary of the observed effects on small intestinal myoelectrical activity is presented in the table below:
| Parameter | Effect of this compound (600 pg, intraduodenal) |
| Disruption of Migrating Motor Complex (MMC) | No disruption tandfonline.comresearchgate.netnih.gov |
| Characteristics of MMC Phase 3 | No change, except for increased propagation velocity tandfonline.comresearchgate.netnih.gov |
| Phase 2 Contractions | Marked inhibition tandfonline.comresearchgate.netnih.gov |
| Induction of Propulsive Motility | None during phase 2 tandfonline.comresearchgate.netnih.gov |
Characterization of Antisecretory Properties
This compound has been characterized as a potent inhibitor of gastric acid secretion in preclinical animal models, including rats and dogs nih.govnih.gov. Its antisecretory effects have been demonstrated following various routes of administration, including intravenous, subcutaneous, oral, and intraduodenal nih.gov.
In 4-hour pylorus ligated rats, this compound inhibited gastric acid output with varying ED50 values depending on the administration route: 0.9 mg/kg intravenously, 1.8 mg/kg subcutaneously, 2.9 mg/kg orally, and 3.7 mg/kg intraduodenally nih.gov.
Studies in dogs with Heidenhain pouches or gastric fistulas demonstrated that this compound suppressed meal-stimulated acid output and inhibited gastric acid output stimulated by various secretagogues, including tetragastrin, 2-deoxy-D-glucose, betazole, and bethanechol nih.gov. The oral ED50 values in dogs for inhibiting acid output stimulated by these agents were reported as 7, 10, 16, and 17 µg/kg, respectively nih.gov. The similarity in these ED50 values suggests that this compound's antisecretory mechanism may be consistent regardless of the secretagogue nih.gov.
This compound has also been shown to reduce basal H+ and pepsin output by over 50% in studies with healthy volunteers researcher.life. Doses of 300 µg and 600 µg significantly reduced 3-hour pentagastrin-stimulated acid output by 43.5% and 58.9%, respectively, and 3-hour stimulated pepsin output by 41.1% and 66.5%, respectively researcher.life.
While primarily known for its gastric antisecretory effects, this compound has also been shown to directly inhibit pancreatic acinar secretion in vitro researcher.life. Studies demonstrated that this compound could inhibit cholecystokinin-stimulated amylase release and, to a lesser extent, carbachol-stimulated amylase release researcher.life.
Key findings regarding antisecretory properties are summarized below:
| Species | Stimulus/Condition | Route of Administration | ED50 (Antisecretory) |
| Rat | 4-hr pylorus ligated | i.v. | 0.9 mg/kg nih.gov |
| Rat | 4-hr pylorus ligated | s.c. | 1.8 mg/kg nih.gov |
| Rat | 4-hr pylorus ligated | p.o. | 2.9 mg/kg nih.gov |
| Rat | 4-hr pylorus ligated | Intraduodenal | 3.7 mg/kg nih.gov |
| Dog | Meal-stimulated | p.o. | 7 µg/kg nih.gov |
| Dog | Tetragastrin-stimulated | p.o. | 10 µg/kg nih.gov |
| Dog | 2-deoxy-D-glucose-stimulated | p.o. | 16 µg/kg nih.gov |
| Dog | Bethanechol-stimulated | p.o. | 17 µg/kg nih.gov |
Additionally, this compound has been shown to reduce basal and stimulated H+ and pepsin output in humans researcher.life.
Assessment of Cytoprotective Capabilities
This compound exhibits significant gastric cytoprotective properties, preventing gastric lesions induced by various noxious agents in preclinical models nih.govnih.govnih.gov. Notably, its cytoprotective effects are observed at doses considerably lower than those required for antisecretory activity nih.gov.
In rats, this compound prevented gastric lesions induced by ethanol (B145695), acetylsalicylic acid, strong acid, strong base, hypertonic saline, and thermal injury nih.gov. The cytoprotective dose was reported to be up to 100 times less than its antisecretory dose nih.gov. The protective effect against ethanol-induced lesions in rats was observed rapidly, within 4 minutes of administration, and the peak antiulcer effect was seen when administered 30 minutes before ethanol challenge nih.gov. The oral ED50 for preventing ethanol-induced gastric lesions in rats was 1.5 µg/kg nih.gov.
Studies using an ex vivo gastric chamber model in rats demonstrated that topical application of this compound provided concentration-dependent protection against ethanol-induced hemorrhagic erosions nih.gov. The most effective concentration tested (10 µg/ml, 25 µg dose) completely prevented lesion formation nih.gov. This protection involved preventing vasocongestion and limiting damage to the superficial epithelium, although it did not significantly preserve the interfoveolar epithelium nih.gov. Effective concentrations of this compound also induced extensive subepithelial edema and altered physiological parameters such as increased net efflux of sodium ions and decreased mucosal potential difference nih.gov.
In dogs, this compound inhibited aspirin-induced gastric lesions with an oral ED50 of 1.6 µg/kg nih.gov. This compound demonstrated complete inhibition of lesion formation in dogs, unlike cimetidine (B194882) or ranitidine (B14927) which showed less than 50% maximum antilesion activity nih.gov. This compound also provided significant dose-dependent protection against aspirin-induced mucosal changes and reduced faecal blood loss in studies with healthy volunteers researcher.life.
The cytoprotective effects are suggested to involve mechanisms beyond acid inhibition, potentially including strengthening the gastric mucosal barrier, increasing mucosal blood flow, stimulating mucus and bicarbonate secretion, and promoting cellular growth and repair drugcentral.orgncats.ioijpp.com.
Key findings regarding cytoprotective properties are summarized below:
| Animal Model | Inducing Agent | Oral ED50 (Antilesion) | Key Observations |
| Rat | Ethanol | 1.5 µg/kg nih.gov | Prevents lesions from various agents at doses much lower than antisecretory doses nih.gov |
| Rat | Ethanol (topical ex vivo) | - | Concentration-dependent protection, prevents vasocongestion, limits superficial damage, induces subepithelial edema nih.gov |
| Dog | Aspirin | 1.6 µg/kg nih.gov | Complete inhibition of lesion formation nih.gov |
This compound has also shown effectiveness in preventing stress-induced gastric ulcers and promoting the healing of chronic lesions in rats nih.govnih.gov.
Pharmacokinetic Characterization of Rioprostil
Absorption and Distribution Kinetics
Absorption is the process by which a drug moves from its administration site into the bloodstream, while distribution describes its subsequent movement throughout the body's tissues and fluids. genomind.comnih.gov
Systemic Bioavailability Assessment
Studies in rats have shown that Rioprostil is absorbed rapidly and nearly completely after oral administration, with an absorption fraction (fa) of approximately 90%. tandfonline.comnih.gov However, its systemic bioavailability is remarkably low, estimated at around 2%. tandfonline.comnih.govtandfonline.com This significant difference between the extent of absorption and the systemic availability indicates substantial first-pass effects. tandfonline.comnih.govtandfonline.com
Evaluation of First-Pass Metabolic Effects
The low systemic bioavailability despite high absorption is attributed to an extended first-pass effect. tandfonline.comnih.govtandfonline.com This means that a large proportion of the orally administered drug is metabolized in the gut wall or liver before reaching the systemic circulation. genomind.com
Biotransformation Pathways and Metabolite Identification
Biotransformation, or metabolism, is the process by which the body breaks down drugs, primarily through enzymatic reactions. genomind.commsdmanuals.com
Hepatic and Extrahepatic Metabolic Contributions
This compound is extensively metabolized. researchgate.netnih.gov Following intravenous administration in rats, this compound is eliminated rapidly and almost exclusively by biotransformation. tandfonline.comnih.govtandfonline.com The high total clearance observed suggests that extrahepatic metabolism contributes to its elimination in addition to hepatic metabolism. tandfonline.comnih.govtandfonline.com
Characterization of Primary and Secondary Metabolites
Studies using tritiated this compound in rats, both in vivo and in liver perfusion models, have led to the isolation and identification of seven metabolites. researchgate.netnih.govtandfonline.com The biotransformation of this compound follows pathways similar to those of naturally occurring prostaglandins (B1171923). researchgate.netnih.govtandfonline.com this compound itself is not detectable in the urine or bile of rats in in vivo studies, indicating its complete conversion to metabolites. researchgate.netnih.govtandfonline.com
The main metabolite identified in rat urine and bile is the tetranor-1,16-dicarboxylic acid, accounting for a significant percentage of the excreted radioactivity. researchgate.netnih.govtandfonline.com The tetranor carboxylic acid is also isolated, albeit in smaller quantities. researchgate.net
Here is a summary of metabolite distribution in rat excreta:
| Metabolite | Percentage in Urine | Percentage in Bile |
| Tetranor-1,16-dicarboxylic acid | 81.2% | 50.1% |
| Tetranor carboxylic acid | 8.1% | 18.2% |
| Unchanged this compound | Not detectable | Not detectable |
Elimination Kinetics and Clearance Mechanisms
Elimination is the removal of the drug and its metabolites from the body, primarily through excretion and biotransformation. genomind.commsdmanuals.com Clearance is a measure of the volume of plasma cleared of the drug per unit time. youtube.com
Following intravenous administration in rats, this compound is rapidly eliminated from plasma with a half-life (t½) of approximately 0.22 hours. tandfonline.comnih.govtandfonline.com The total clearance (CL) in rats is reported as 5.4 l.h⁻¹.kg⁻¹. tandfonline.comnih.govtandfonline.com This high clearance value supports the notion of significant biotransformation, including extrahepatic metabolism. tandfonline.comnih.govtandfonline.com
Total radioactivity following administration of tritiated this compound is eliminated rapidly, with nearly equal amounts excreted via urine and bile in rats. tandfonline.comtandfonline.com Within 24 hours of administration, less than 1% of the administered radioactivity remains in the animal's body (excluding the gastrointestinal tract). tandfonline.comnih.govtandfonline.com As mentioned earlier, unchanged this compound is not detected in urine or bile. researchgate.netnih.govtandfonline.com
| Parameter | Value (Rat Data) | Unit |
| Absorption Fraction (fa) | ~90 | % |
| Systemic Bioavailability | ~2 | % |
| Half-life (t½) (IV administration) | 0.22 | hours |
| Total Clearance (CL) (IV administration) | 5.4 | l.h⁻¹.kg⁻¹ |
| Residual radioactivity (24h) | <1 | % of dose |
Interspecies Pharmacokinetic Comparative Analyses
Interspecies pharmacokinetic studies of this compound have revealed variations in its disposition across different species, including rats and humans. These differences are crucial for extrapolating preclinical findings to predict human pharmacokinetics.
Studies in rats following intravenous administration have shown that this compound is rapidly eliminated from plasma, primarily through biotransformation, with a half-life of approximately 0.22 hours. nih.govtandfonline.com The high total clearance observed in rats (5.4 L·h⁻¹·kg⁻¹) suggests significant extrahepatic metabolism in addition to hepatic processes. nih.govtandfonline.com Despite rapid and nearly complete absorption after oral administration in rats (approximately 90%), the systemic bioavailability is low, around 2%, indicating a substantial first-pass effect. nih.govtandfonline.com Within 24 hours of administration, residual radioactivity in rats is less than 1% of the administered dose, demonstrating extensive elimination. nih.gov
In humans, the pharmacokinetics of this compound have been investigated using sensitive analytical methods like combined capillary gas chromatography-negative ion chemical ionization mass spectrometry due to the low therapeutic doses administered. tandfonline.comnih.gov Following a single oral dose of 600 µg in volunteers, plasma levels of this compound were consistently found to be below 100 pg/mL. tandfonline.comnih.gov This suggests rapid transformation of this compound into more polar metabolites in humans. tandfonline.comnih.gov
While direct comparative data for key pharmacokinetic parameters like clearance and volume of distribution across multiple species including humans, rats, and dogs are not extensively detailed in the provided search results specifically for this compound, general principles of interspecies scaling and observed metabolic patterns in rats and humans offer some context. The rapid metabolism observed in both rats and humans suggests that biotransformation is a primary elimination pathway across species. nih.govtandfonline.comtandfonline.comnih.gov The low oral bioavailability in rats due to a significant first-pass effect nih.govtandfonline.com highlights the importance of metabolic processes in reducing systemic exposure after oral administration, a factor that could also be relevant in humans.
Based on the available data, a direct quantitative comparison of all pharmacokinetic parameters across multiple species for this compound is limited. However, the qualitative findings indicate species-specific differences in the rate and extent of metabolism and the impact of first-pass effects.
Data Table: Summary of this compound Pharmacokinetic Findings
| Species | Route of Administration | Key Finding(s) | Reference |
| Rat | Intravenous | Rapid elimination (t½ ≈ 0.22 h), High total clearance (5.4 L·h⁻¹·kg⁻¹) | nih.govtandfonline.com |
| Rat | Oral | Rapid/Complete absorption (≈ 90%), Low systemic bioavailability (≈ 2%), Extensive first-pass effect | nih.govtandfonline.com |
| Human | Oral | Low plasma concentrations (< 100 pg/mL), Rapid transformation to polar metabolites | tandfonline.comnih.gov |
Toxicological Investigations and Safety Assessments of Rioprostil
Acute Toxicity Studies in Preclinical Models
Acute toxicity studies of rioprostil have been conducted in several preclinical species, including mice, rats, dogs, and monkeys, using both oral and parenteral routes of administration. tandfonline.com These studies consistently indicate that this compound has a low order of acute toxicity following oral administration in rats and mice. tandfonline.com
Subchronic and Chronic Toxicity Evaluations
Subchronic and chronic toxicity studies have been performed in rats and dogs. tandfonline.com The effects observed in these studies are generally those that would be anticipated based on the known pharmacological activity of this compound as a prostaglandin (B15479496) E1 analog. tandfonline.com
In 4-week oral studies in dogs administered this compound in capsules, severe gastrointestinal irritation was observed at mid and high-dose levels, leading to mortality in some animals. tandfonline.com In longer studies (13 and 52 weeks) in dogs administered lower doses by capsule, common responses included soft stools or diarrhea, hyperthermia, and pyloric mucosal thickening. tandfonline.com A dose of 0.04 mg/kg/day for 13 weeks showed no effect. tandfonline.com
In rats, adrenal and stomach changes were noted in 4-week studies at higher doses (1.7 and 3.0 mg/kg/day) and in 13-week studies at doses of 0.4 and 2.0 mg/kg/day. tandfonline.com No this compound-related effects were observed at lower doses in these studies. tandfonline.com There were no drug-related deaths in any subchronic or chronic rat studies. tandfonline.com Consistent changes in clinical laboratory parameters in this compound-treated rats included decreases in blood urea (B33335) nitrogen, serum cholesterol, and serum total protein. tandfonline.com Hypertrophy of the zona glomerulosa was associated with increased adrenal weights, which were statistically significant in males at 2.0 mg/kg/day in the 52-week study. tandfonline.com All changes observed in rat studies were shown to be reversible. tandfonline.com
Reproductive Toxicology Research
Reproductive toxicity studies with this compound have been conducted in rats and rabbits, with administration primarily by gavage. tandfonline.com These studies included assessments of male and female fertility, embryotoxicity, fetotoxicity, and teratogenicity. tandfonline.com
Male and Female Fertility Assessments
In male fertility studies in rats, this compound was administered at doses up to 2.0 mg/kg/day for 64 days prior to mating. tandfonline.com Fertility in male rats was unaffected at these dose levels. tandfonline.com
Female fertility was similarly unaffected in rats administered this compound at doses up to 2.0 mg/kg/day, starting 14 days prior to mating and continuing throughout gestation and lactation. tandfonline.com Survival, growth, and development of the F1 and F2 generations were also not affected in this study. tandfonline.com
Embryotoxicity and Fetotoxicity Studies
In a rat teratology study where pregnant rats received this compound during organogenesis (days 6 through 15 of gestation) at doses up to 1.7 mg/kg/day, there was no evidence of embryotoxicity or fetotoxicity. tandfonline.com
In rabbits, however, a maternally toxic dose of 1.5 mg/kg/day administered during gestation (days 7 through 19) resulted in increased resorptions and reduced fetal weight. tandfonline.comnih.gov Maternal toxicity in rabbits at this dose was evidenced by diarrhea, anorexia, and weight loss. tandfonline.com
Teratogenicity Evaluations
Rat teratology studies at doses up to 1.7 mg/kg/day during organogenesis showed no evidence of teratogenicity. tandfonline.com
In rabbits, the maternally toxic dose of 1.5 mg/kg/day also led to an increased incidence of malformations. tandfonline.comnih.gov
Mutagenicity and Carcinogenicity Screening
Mutagenicity studies conducted with this compound have yielded negative results. tandfonline.comnih.govnih.govmedkoo.comdrugcentral.orgguidechem.comkmle.co.kr These studies included a battery of assays such as tests for point mutation, forward mutation, gene conversion, and DNA repair. tandfonline.com
Evaluation of 24-month carcinogenicity studies in mice and rats at oral doses up to 2.0 and 1.5 mg/kg/day, respectively, were reported as being in progress. tandfonline.comnih.gov
Clinical Research and Therapeutic Efficacy of Rioprostil
Clinical Trial Methodologies and Design Considerations
Clinical research involving rioprostil has employed various methodologies to assess its efficacy and tolerability. These studies are designed to provide robust evidence regarding the compound's effects in human subjects.
Randomized, Double-Blind, Placebo-Controlled Study Designs
A common and rigorous approach in evaluating the efficacy of this compound has been the use of randomized, double-blind, placebo-controlled trials. nih.govnih.govnih.govkcl.ac.uknih.govnih.govpopline.orgkuleuven.be This design involves randomly assigning participants to receive either this compound or a placebo, with neither the participants nor the researchers knowing who is receiving which treatment. eupati.eu This blinding helps to minimize bias in assessing treatment outcomes. Such studies have been utilized to investigate this compound's effects on conditions like acute gastric ulcer, NSAID-induced gastritis, and duodenal ulcer. nih.govnih.govnih.govnih.govnih.govpopline.org
Comparative Clinical Effectiveness Trials with Established Agents
Clinical trials have also been designed to compare the effectiveness of this compound against established therapeutic agents, such as histamine (B1213489) H2-receptor antagonists like ranitidine (B14927). nih.govtandfonline.comtandfonline.comtandfonline.comtandfonline.comnih.govnih.govnih.gov These comparative studies aim to determine if this compound offers comparable or superior outcomes in terms of ulcer healing and symptom relief. These trials often employ a double-blind, multicenter design to enhance the generalizability of the findings. nih.govtandfonline.comtandfonline.comtandfonline.comnih.gov
Efficacy in Gastric Ulcer Healing and Symptom Alleviation
Clinical trials have investigated the efficacy of this compound in promoting the healing of gastric ulcers and alleviating associated symptoms. Studies have demonstrated that this compound can achieve significant rates of ulcer healing. For instance, a randomized, double-blind, placebo-controlled trial in patients with acute gastric ulcer reported that ulcer healing was achieved in a higher percentage of this compound-treated patients compared to those receiving placebo after eight weeks. nih.gov this compound has also been shown to produce a significant reduction in pain and improve the clinical status in patients with gastric ulcers. nih.gov
Comparative studies have assessed this compound's efficacy against ranitidine in gastric ulcer treatment. One multicenter study found comparable healing rates between this compound and ranitidine after both 4 and 8 weeks of treatment in patients with active, uncomplicated gastric ulcer disease. nih.govtandfonline.com Alleviation of pain was also noted to be comparable between the two treatment groups. nih.govtandfonline.com
Data Table: Gastric Ulcer Healing Rates
| Treatment | Duration | Healing Rate (%) | Citation |
| This compound | 8 weeks | 85 | nih.gov |
| Placebo | 8 weeks | 60 | nih.gov |
| This compound | 4 weeks | 47.1 | nih.govtandfonline.com |
| Ranitidine | 4 weeks | 53.7 | nih.govtandfonline.com |
| This compound | 8 weeks | 76.2 | nih.govtandfonline.com |
| Ranitidine | 8 weeks | 80.9 | nih.govtandfonline.com |
Efficacy in Duodenal Ulcer Healing and Recurrence Prevention
The effectiveness of this compound in the treatment of duodenal ulcers has also been evaluated in clinical studies. A double-blind, placebo-controlled study in patients with evolutive duodenal ulcer demonstrated a significantly higher endoscopic healing rate in the this compound group compared to the placebo group after a 4-week treatment period. nih.gov The mean time with abdominal pain was also significantly lower in the this compound group. nih.gov
Comparative trials against ranitidine in duodenal ulcer treatment have yielded varied results. One multicenter study comparing this compound and ranitidine for 4 to 6 weeks in patients with active duodenal ulcer found that while this compound was effective, ranitidine showed slightly higher cumulative healing rates after 6 weeks, a difference that was statistically significant. tandfonline.comtandfonline.comnih.gov However, another comparative study using a once-daily regimen of this compound or ranitidine for 4 or 6 weeks in acute duodenal ulcer disease found no statistically significant difference in cumulative cure rates between the two drugs after 6 weeks. nih.gov
This compound has also been investigated for its role in preventing the recurrence of duodenal ulcers, with studies suggesting it can be used with comparable success to ranitidine in this regard. nih.gov
Data Table: Duodenal Ulcer Healing Rates
| Treatment | Duration | Healing Rate (%) | Citation |
| This compound | 4 weeks | 57 | nih.gov |
| Placebo | 4 weeks | 33 | nih.gov |
| This compound | 4 weeks | 63 | tandfonline.comtandfonline.comnih.gov |
| Ranitidine | 4 weeks | 72 | tandfonline.comtandfonline.comnih.gov |
| This compound | 6 weeks | 86 | tandfonline.comtandfonline.comnih.gov |
| Ranitidine | 6 weeks | 93.5 | tandfonline.comtandfonline.comnih.gov |
| This compound | 4 weeks | 63.3 | nih.gov |
| Ranitidine | 4 weeks | 69.1 | nih.gov |
| This compound | 6 weeks | 87.3 | nih.gov |
| Ranitidine | 6 weeks | 89.9 | nih.gov |
Prophylactic and Therapeutic Role in Non-Steroidal Anti-Inflammatory Drug (NSAID)-Induced Gastroduodenal Lesions
This compound has been studied for its ability to prevent and treat gastroduodenal lesions caused by NSAID use. Clinical trials have indicated that this compound is effective in managing NSAID-induced gastritis, with endoscopic evaluations showing greater mucosal healing in patients treated with this compound compared to placebo. nih.gov
A randomized, double-blind, placebo-controlled trial specifically investigating this compound's activity on NSAID-induced gastroduodenal mucosal lesions in patients with rheumatic diseases found that this compound significantly reduced the rate of mucosal lesions compared to placebo. nih.gov Furthermore, this compound treatment in these patients resulted in a reduction in gastrointestinal symptoms and significantly reduced antacid intake. nih.gov Prostaglandins (B1171923), including this compound, are understood to play a role in protecting against NSAID-induced gastrointestinal damage. tandfonline.comnih.gov
Clinical Observations on Tolerability and Associated Physiological Changes
Clinical studies on this compound have also included observations regarding its tolerability and associated physiological changes, excluding adverse effect profiles. While some studies mention side effects like changes in stool consistency or mild diarrhoea, these are generally described as self-limiting and of minor clinical importance. nih.govnih.govtandfonline.comtandfonline.comtandfonline.comnih.govnih.govnih.gov
Drug Drug Interaction Profile of Rioprostil
Pharmacokinetic Interaction Analyses
Pharmacokinetic studies have investigated whether rioprostil affects the absorption, distribution, metabolism, or excretion of other drugs. In a study involving healthy male volunteers, the effect of this compound (0.3 mg, twice daily) on the single-dose pharmacokinetics of acenocoumarol (B605123) and phenprocoumon (B610086) was assessed. The study found that this compound medication did not affect any of the pharmacokinetic parameters tested for these oral anticoagulants. researcher.lifenih.gov
Similarly, a double-blind crossover study in healthy male volunteers examined the pharmacokinetic interactions between slow-release theophylline (B1681296) and this compound (300 micrograms twice daily). The mean pharmacokinetic parameters for theophylline did not show a significant difference when theophylline was administered alone compared to when it was given with this compound. tandfonline.comtandfonline.comnih.gov This suggests that this compound is unlikely to have a clinically significant pharmacokinetic interaction with slow-release theophylline. tandfonline.comtandfonline.com
Pharmacodynamic Interaction Mechanisms
While pharmacokinetic interactions with this compound appear limited based on available studies, pharmacodynamic interactions have been observed, particularly with oral anticoagulant agents.
Interactions with Oral Anticoagulant Agents
Studies have indicated that this compound can attenuate the anticoagulant action of oral anticoagulant agents like acenocoumarol and phenprocoumon. In a study, the effect of phenprocoumon on thrombotest and factor VII activities was significantly weaker during the this compound treatment period compared to the control experiment. researcher.lifenih.gov The effect of acenocoumarol on thrombotest activity was also significantly weaker at specific time points (24 and 31 hours). researcher.lifenih.gov These findings suggest that prostaglandins (B1171923), including those of the E series like this compound, may reduce the anticoagulant effect of oral anticoagulants through a mechanism not related to pharmacokinetic interactions. researcher.lifenih.gov This implies a pharmacodynamic interaction where this compound directly or indirectly influences the coagulation cascade or the body's response to anticoagulation.
Interactions with Theophylline
Regarding theophylline, while pharmacokinetic studies showed no significant interaction, the clinical relevance of potential pharmacodynamic interactions is also considered. Theophylline is a bronchodilator commonly used in asthma with a narrow therapeutic range. tandfonline.com Given the lack of significant pharmacokinetic effects of this compound on theophylline, significant pharmacodynamic interactions are also considered unlikely to necessitate a change in theophylline dosage when co-administered with this compound in a therapeutic regimen. tandfonline.comtandfonline.com
Implications for Co-administration Regimens
Based on the available research, the primary implication for co-administration regimens involves oral anticoagulant agents. The observed attenuation of the anticoagulant effect by this compound suggests that careful monitoring of coagulation parameters (such as thrombotest activity, prothrombin, and factor VII) may be necessary when this compound is co-administered with oral anticoagulants like acenocoumarol and phenprocoumon. researcher.lifenih.gov While the mechanism is not pharmacokinetic, the pharmacodynamic interaction could potentially lead to a reduced anticoagulant effect, requiring potential adjustments in the anticoagulant dosage to maintain the desired level of anticoagulation.
For theophylline, the lack of significant pharmacokinetic or apparent clinically relevant pharmacodynamic interactions suggests that dose adjustments are generally not required when this compound is prescribed concurrently with slow-release theophylline. tandfonline.comtandfonline.com
Advanced Methodological Approaches in Rioprostil Research
Chemical Synthesis Pathways and Methodological Advancements
The synthesis of prostaglandin (B15479496) analogs like Rioprostil presents significant challenges due to their complex stereochemistry, involving multiple chiral centers. Over time, various synthetic strategies have been developed and refined to achieve efficient and stereoselective production of these compounds.
Historical Synthetic Methodologies (e.g., Sih Synthesis)
Early approaches to prostaglandin synthesis, including those utilized in the development of this compound, often drew upon methodologies like the Sih synthesis. Between 1972 and 1979, a research team at Miles Laboratories synthesized a large number of prostaglandin analogs, predominantly employing the Sih synthesis nih.govtandfonline.comtandfonline.com. This convergent synthesis approach, originally described by Professor C. J. Sih, was instrumental in producing a wide array of prostaglandin derivatives for evaluation tandfonline.com. The Sih synthesis, as applied to PGE1, typically involves the coupling of pre-synthesized upper and lower side chains to a cyclopentane (B165970) core tandfonline.com.
Contemporary and Improved Synthetic Approaches
While the Sih synthesis provided a foundational route, improved synthetic methodologies have been developed to enhance the efficiency and scale of this compound production. An improved synthesis of this compound involves a one-pot conjugate addition using n-butyllithium and copper (I) cyanide with a vinyl tin intermediate and a chiral alkylated cyclopentenone nih.govtandfonline.com. This method allows for the production of multihundred gram quantities of this compound with minimal chromatography, typically only requiring purification of the final substance nih.govtandfonline.comtandfonline.com. Deblocking of an intermediate is achieved using oxalic acid in ethanol (B145695)/water tandfonline.com. This improved route represents a significant advancement over earlier multi-step processes, addressing the need for more efficient and less expensive methods for synthesizing prostaglandin analogs google.com.
Bioanalytical Method Development and Validation for this compound and its Metabolites
Accurate and sensitive bioanalytical methods are crucial for studying the pharmacokinetics and metabolism of this compound. Various chromatographic and mass spectrometric techniques have been applied and validated for the quantification of this compound and its metabolites in biological matrices.
Application of Combined Capillary Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS)
Gas Chromatography coupled with Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) has been employed for the analysis of prostaglandins (B1171923) and their metabolites, including compounds structurally related to this compound. This technique is particularly useful for analytes that can be suitably derivatized to enhance their volatility and electron capture properties, which are favorable for NICI. While direct information on this compound analysis by GC-NICI-MS was not extensively detailed in the search results, related prostaglandin analysis using this method provides insight into its potential application. For instance, GC/NICI-MS/MS has been used for the determination of misoprostol (B33685) acid, a related prostaglandin analog, in biological samples after derivatization capes.gov.brresearchgate.net. This suggests that with appropriate derivatization, GC-NICI-MS could be a sensitive method for this compound and its specific metabolites, leveraging the high sensitivity often achieved in negative ion mode for electronegative compounds.
Utilization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a predominant technique in drug bioanalysis due to its high sensitivity, selectivity, and robustness envirotech-online.comeijppr.com. LC-MS/MS is well-suited for the analysis of polar and non-volatile molecules, often requiring less sample preparation compared to GC-MS chromsystems.com. This makes it a valuable tool for the quantification of this compound and its metabolites in complex biological matrices like plasma, serum, and urine bioxpedia.comnih.gov. The technique involves the separation of analytes by liquid chromatography followed by detection and quantification using a tandem mass spectrometer, typically operating in multiple reaction monitoring (MRM) mode for enhanced specificity chromsystems.comresearchgate.net. LC-MS/MS methods allow for the simultaneous analysis of multiple compounds, including parent drugs and their metabolites nih.gov. The development and validation of LC-MS/MS methods for this compound would involve optimizing chromatographic conditions, ionization parameters, and mass transitions for the parent compound and its relevant metabolites.
Sample Preparation and Matrix Effects in Bioanalysis
Sample preparation is a critical step in bioanalysis, aiming to isolate and concentrate the analyte of interest while removing interfering matrix components that can affect the accuracy and sensitivity of the analytical method bioanalysis-zone.comtaylorfrancis.comamericanpharmaceuticalreview.com. For this compound and its metabolites in biological fluids, common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) taylorfrancis.com. The choice of method depends on the physicochemical properties of the analyte and the matrix americanpharmaceuticalreview.com.
Matrix effects, which refer to the influence of co-eluting matrix components on the ionization of the analyte, are a significant challenge in LC-MS/MS bioanalysis envirotech-online.comeijppr.comnih.govmedipharmsai.com. These effects can lead to ion suppression or enhancement, impacting the accuracy and precision of the quantitative results eijppr.comnih.govmedipharmsai.com. Endogenous substances like phospholipids, proteins, and salts, as well as exogenous compounds from dosing vehicles or co-medications, can contribute to matrix effects eijppr.comnih.gov.
Strategies to mitigate matrix effects include optimizing chromatographic separation to ensure analytes elute away from interfering compounds, improving sample clean-up procedures, and utilizing stable-isotope labeled internal standards envirotech-online.comeijppr.comnih.govmedipharmsai.com. Stable-isotope labeled internal standards are considered the "Golden Standard" in quantitative mass spectrometry-based analysis as they can compensate for variations in sample preparation, ionization efficiency, and instrument response nih.gov. Assessing matrix effects is an essential part of bioanalytical method development and validation, often performed through post-column infusion or post-extraction spiking experiments nih.govmedipharmsai.comresearchgate.net.
Research on Advanced Drug Delivery Systems for this compound
Advanced drug delivery systems for this compound aim to improve its therapeutic efficacy, reduce dosing frequency, and enhance patient compliance. Research in this area has explored various strategies, with a notable focus on controlled-release formulations such as microbeads. Microparticulate drug delivery systems offer advantages over conventional single-unit dosage forms by providing sustained or multiple release profiles and potentially reducing side effects by maintaining lower systemic concentrations while achieving therapeutic levels at the target site. ijpsr.comgsconlinepress.comresearchgate.net The preparation of microbeads is considered a viable alternative as it typically does not involve harsh chemicals or elevated temperatures. researchgate.netresearchgate.net
Design Principles and Fabrication Techniques of Microbeads (e.g., Ionotropic Gelation, Cross-linking)
The design of this compound-loaded microbeads focuses on encapsulating the drug within a polymer matrix to control its release rate. Key design principles include selecting appropriate polymers that are biocompatible and capable of forming stable matrices, and choosing fabrication techniques that allow for efficient drug entrapment and desired particle characteristics.
Several techniques are employed for microbead preparation, with ionotropic gelation being a widely used method due to its ease of preparation. researchgate.netresearchgate.net This method relies on the ability of polyelectrolytes to crosslink in the presence of counter ions, forming a hydrogel matrix. researchgate.netresearchgate.net For this compound microbeads, sodium alginate, an anionic polysaccharide, is commonly used as the hydrophilic carrier. ajpp.ineuropub.co.uk The process typically involves dispersing this compound uniformly in an aqueous solution of sodium alginate. ajpp.in This dispersion is then extruded through a syringe into a gently agitated solution containing divalent cations, such as calcium chloride. ajpp.in The calcium ions diffuse into the alginate dispersion, forming cross-links between the alginate chains and resulting in the formation of gelled microbeads. ajpp.inmdpi.com The gelled beads are then cured to complete the gelation reaction and subsequently washed and dried. ajpp.in
Cross-linking is a fundamental principle in the fabrication of stable microbeads, particularly when using polymers like alginate and chitosan (B1678972). ajpp.ineuropub.co.uk In ionotropic gelation with alginate, calcium ions act as cross-linking agents, binding to the guluronic acid residues in the alginate chains to form a stable gel network. mdpi.com Another approach involves using coating polymers like chitosan or hydroxypropyl methylcellulose (B11928114) (HPMC) in combination with sodium alginate. ajpp.ineuropub.co.uk Chitosan, a cationic polymer, can interact electrostatically with the anionic alginate, forming a polyelectrolyte complex that can further modify the release characteristics. gsconlinepress.comnih.gov Cross-linking can also be employed to improve the stability and mechanical durability of polymers like chitosan, especially in acidic environments. bibliotekanauki.pl
Emulsion gelation is another technique used for preparing microbeads. researchgate.netias.ac.in This method involves creating an emulsion of the polymer solution containing the drug, followed by gelation of the polymer. researchgate.netias.ac.in For instance, a sodium alginate solution with the dispersed drug can be extruded into an oil phase containing a surfactant and a cross-linking agent. gsconlinepress.comias.ac.in
Studies have shown that this compound microbeads prepared using ionotropic gelation and cross-linking techniques with sodium alginate, chitosan, and HPMC exhibit higher drug entrapment and prolonged release characteristics. ijpsr.comgsconlinepress.comajpp.in The resulting microbeads are typically spherical with a rough surface. ajpp.in
Evaluation of Drug Release Retardation Mechanisms (e.g., Polymer Concentration Effects)
The controlled release of this compound from microbeads is primarily governed by the properties of the polymer matrix, including the type of polymer, its concentration, and the degree of cross-linking. Drug release from polymeric systems can occur through several mechanisms, including diffusion of the drug through the polymer matrix, swelling of the polymer, and erosion or degradation of the polymer. ijpsr.comnih.gov
Polymer concentration plays a significant role in retarding drug release. Studies on various drug-loaded polymer matrices have consistently shown that increasing the polymer concentration generally leads to a decrease in the drug release rate. researchgate.netmdpi.comdovepress.com This is attributed to the formation of a denser polymer network at higher concentrations, which creates a longer and more tortuous path for the drug molecules to diffuse through. mdpi.com In the context of this compound microbeads, the concentration of sodium alginate and coating polymers like HPMC and chitosan has been shown to influence the drug release profile. ajpp.inmdpi.com Higher concentrations of these polymers can lead to a more sustained release of this compound. ajpp.in
The degree of cross-linking also significantly impacts drug release. A higher degree of cross-linking results in a more rigid and less permeable polymer matrix, which can slow down the diffusion of the drug. mdpi.comnih.gov The cross-linking time period, for instance, has been shown to affect both the swelling and release processes from cross-linked microspheres. nih.gov Increased cross-linking can shift the penetrant transport mechanism and decrease the diffusion component of drug release. nih.gov
The swelling behavior of the microbeads in the release medium is another crucial factor. Polymers like alginate swell upon contact with aqueous fluids, which can facilitate drug release by creating channels for diffusion. ijpsr.com However, excessive swelling can also lead to premature release or disintegration of the microbeads. The swelling rate of alginate microbeads has been observed to increase with increasing alginate concentration. ajpp.in
The release kinetics of this compound from microbeads have been studied, and in some formulations, a zero-order release profile has been observed in phosphate (B84403) buffer (pH 6.8). ajpp.ineuropub.co.uk This suggests a controlled and consistent release of the drug over time, which is desirable for sustained delivery systems. ajpp.in The mechanism of release can be analyzed using various kinetic models, such as zero-order, first-order, and Korsmeyer-Peppas equations, to understand the underlying release process, which can involve diffusion and/or polymer relaxation/erosion. ijpsr.comajpp.in
The water-insoluble nature of this compound contributes to its high entrapment efficiency within the polymer matrix, further supporting sustained release. ajpp.in The formulation parameters, including the concentrations of the primary and coating polymers, are optimized to achieve the desired drug loading efficiency and controlled release characteristics. ajpp.inias.ac.in
Table 1: Influence of Polymer Concentration on Drug Release (Illustrative based on search results)
| Polymer Type | Concentration (%) | Observed Effect on Drug Release Rate | Source (Illustrative) |
| Sodium Alginate | Increasing | Decreased release rate | ajpp.inmdpi.com |
| HPMC | Increasing | Decreased release rate | ajpp.in |
| Chitosan | Increasing | Decreased release rate | ajpp.in |
| pAAm | Increasing | Reduced release rates, decreased burst release | mdpi.com |
Table 2: Microbead Fabrication Techniques and Materials for this compound Delivery
| Technique | Primary Polymer(s) | Cross-linking Agent(s) | Coating Polymer(s) (Optional) | Observed Outcome | Source |
| Ionotropic Gelation | Sodium Alginate | Calcium Chloride | HPMC, Chitosan | Higher entrapment, prolonged release | ajpp.ineuropub.co.uk |
| Cross-linking | Sodium Alginate | Calcium Chloride | HPMC, Chitosan | Higher entrapment, prolonged release | ajpp.ineuropub.co.uk |
| Emulsion Gelation | Sodium Alginate (Example) | Calcium Chloride (Example) | - | Used for microbead preparation | researchgate.netias.ac.in |
Future Directions and Emerging Research Avenues for Rioprostil
Investigation of Novel Therapeutic Applications Beyond Gastrointestinal Indications
The primary focus of Rioprostil research has been its effects on the gastrointestinal system, leveraging its prostaglandin (B15479496) E1 agonistic activity. However, the broader physiological roles of prostaglandins (B1171923) suggest potential applications in other areas. Future research could explore these possibilities. For instance, prostaglandins are involved in various processes, including inflammation, immune response modulation, renal function, and reproductive physiology. Investigations could delve into this compound's effects on these systems to identify novel therapeutic targets. While current literature heavily emphasizes its gastric protective qualities, exploring its influence on other organ systems or its potential in inflammatory conditions outside the GI tract could uncover new clinical uses.
Deeper Exploration of Unresolved Molecular and Physiological Mechanisms
Although this compound's action as a prostaglandin E1 analog is known, a more profound understanding of its precise molecular and physiological mechanisms could reveal additional therapeutic opportunities or optimize its current use. Research could focus on the specific prostaglandin receptors it interacts with beyond the EP receptors in the gastric mucosa, and the downstream signaling pathways activated in different cell types and tissues. medchemexpress.com Further investigation into how this compound influences cellular processes like mucus and bicarbonate secretion, mucosal blood flow, and cellular proliferation at a molecular level could provide insights into its protective effects and potentially identify ways to enhance them or apply them to other conditions. nih.govnih.gov Understanding the nuances of its interaction with biological systems could also shed light on potential off-target effects or inform the design of next-generation prostaglandin analogs with improved specificity or efficacy.
Development of Next-Generation Analytical and Synthetic Methodologies
Advancements in analytical and synthetic chemistry can significantly impact the research and development of pharmaceutical compounds like this compound. Developing more sensitive and specific analytical methods could improve the detection and quantification of this compound and its metabolites in biological matrices and pharmaceutical formulations. labmanager.comemerypharma.com This is crucial for pharmacokinetic and pharmacodynamic studies, as well as for quality control. labmanager.comemerypharma.com On the synthetic front, exploring novel and more efficient synthetic routes could lead to more cost-effective production, potentially enabling wider accessibility. lumenlearning.comwarwick.ac.uk Research into stereoselective synthesis or the creation of novel this compound analogs with modified properties could also yield compounds with improved potency, reduced side effects, or different pharmacokinetic profiles. lumenlearning.com
Addressing Unfinished Toxicological and Long-Term Safety Studies
While initial toxicological studies have been conducted for this compound, addressing any unfinished or long-term safety studies is crucial for a comprehensive understanding of its risk profile, especially if new therapeutic applications are considered. nih.gov Long-term toxicity studies, including carcinogenicity studies, are essential for drugs intended for chronic use. nih.govcriver.comwuxiapptec.comwuxiapptec.com Further investigation into potential reproductive or developmental toxicity, particularly at various dosages, might be warranted depending on the proposed patient populations. nih.gov Gathering more extensive long-term safety data would provide greater confidence in its use for existing or novel indications and meet current regulatory requirements. fda.govpatsnap.com
Potential for Comparative Effectiveness Research with Current Therapeutic Standards
Although some comparative studies have been conducted for this compound against other treatments for gastric and duodenal ulcers, further comparative effectiveness research could more clearly define its place in the current therapeutic landscape. nih.govnih.govtandfonline.comtandfonline.com Comparing this compound with newer classes of drugs used for gastrointestinal protection and treatment, such as proton pump inhibitors (PPIs) or other prostaglandin analogs, in rigorous, large-scale studies would provide valuable data for clinicians and healthcare policymakers. nih.govnih.gov Such research should consider various outcomes, including healing rates, recurrence rates, symptom relief, and impact on quality of life, across different patient populations and clinical settings. nih.govnih.govtandfonline.comtandfonline.comactuary.org This would help optimize treatment strategies and ensure this compound is used in the most appropriate contexts.
Q & A
Q. What experimental models were pivotal in elucidating Rioprostil’s antisecretory and cytoprotective mechanisms in gastric ulcer treatment?
Early studies utilized in vivo gastric fistula dog models to measure gastric acid secretion inhibition and mucosal protection. For example, Katz et al. (1987) demonstrated dose-dependent reductions in basal and stimulated acid secretion, validated via histamine challenge tests and gastrin level monitoring . In vitro assays on human tissue samples further confirmed prostaglandin receptor binding affinity, with results cross-referenced to histopathological analyses of mucosal integrity .
Q. How were pharmacokinetic parameters of this compound established in early-phase clinical trials?
Fischer et al. (1989) employed capillary gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) to quantify plasma concentrations. Key parameters included a mean half-life of 6–8 hours and bioavailability of 70–80% under fasting conditions, with inter-individual variability analyzed via ANOVA . Dosing regimens were optimized using AUC (area under the curve) and Cmax comparisons across cohorts .
Q. What criteria defined participant selection in this compound’s pivotal duodenal ulcer trials?
Boucekkine et al. (1989) used a double-blind, randomized design with inclusion criteria: endoscopy-confirmed duodenal ulcers, age 18–65, and exclusion of NSAID users. Stratification by ulcer size and H. pylori status (pre-testing not standardized) introduced confounding variables later addressed in subgroup analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects on lower esophageal sphincter (LES) pressure across studies?
Baunack et al. (1989) reported LES pressure increases in healthy volunteers, while other studies observed no significant changes. Methodological discrepancies include:
- Dosage : 300 µg vs. 600 µg daily.
- Measurement : Manometric techniques (stationary vs. ambulatory).
- Population : Healthy volunteers vs. GERD patients . A meta-regression approach, controlling for covariates like baseline LES pressure and dosing protocols, is recommended to isolate confounding factors .
Q. What statistical strategies are optimal for analyzing this compound’s long-term efficacy in ulcer recurrence prevention?
Dammann et al. (1989) used Kaplan-Meier survival analysis with log-rank tests to compare 6-month relapse rates between this compound and ranitidine. Cox proportional hazards models adjusted for smoking status and H. pylori infection—key effect modifiers identified via backward elimination . Researchers should pre-specify covariates in trial protocols to mitigate Type I errors .
Q. How do interspecies differences in prostaglandin receptor expression impact translational validity of preclinical this compound studies?
Rodent models overexpress EP3 receptors linked to cytoprotection, whereas human gastric mucosa prioritizes EP4-mediated pathways. Comparative genomics and receptor-binding assays (e.g., radioligand displacement) are critical for extrapolating animal data to human pharmacodynamics .
Methodological Guidance
Q. Designing dose-response studies for this compound: What endpoints balance clinical relevance and statistical power?
- Primary : Ulcer healing rate (endoscopic confirmation at 4 weeks).
- Secondary : Symptom resolution (e.g., pain scores), adverse events (diarrhea incidence).
- Sample size : Calculated using Cohen’s d for continuous outcomes or chi-square for proportions, with ≥80% power and α=0.05 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
